molecular formula C12H22O3 B12545702 1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one CAS No. 652154-93-3

1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one

Cat. No.: B12545702
CAS No.: 652154-93-3
M. Wt: 214.30 g/mol
InChI Key: PPAPLJQHUKAFGR-UHFFFAOYSA-N
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Description

1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one is a cyclopentane-derived ketone featuring a 2-methyl substituent and two methoxymethyl groups at the 4,4-positions. This structural arrangement confers unique steric and electronic properties, distinguishing it from simpler alicyclic or aromatic ketones.

Properties

CAS No.

652154-93-3

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

1-[4,4-bis(methoxymethyl)-2-methylcyclopentyl]ethanone

InChI

InChI=1S/C12H22O3/c1-9-5-12(7-14-3,8-15-4)6-11(9)10(2)13/h9,11H,5-8H2,1-4H3

InChI Key

PPAPLJQHUKAFGR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC1C(=O)C)(COC)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of Methoxymethyl Groups: Methoxymethyl groups are introduced via alkylation reactions using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Addition of the Ethanone Moiety: The ethanone group is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Solubility

Methoxymethyl vs. Methyl/Diethyl Groups
  • 1-(4,4-Dimethylcycloheptyl)ethan-1-one ():
    The dimethyl substituents at the 4,4-positions reduce polarity compared to the methoxymethyl groups in the target compound. This results in lower solubility in polar solvents and diminished hydrogen-bonding capacity. The molecular weight (168.28 g/mol) is also lower due to the absence of oxygen atoms in the substituents .
Fluorinated Analogues
  • 1-(4,4-Difluorocyclohexyl)ethan-1-one ():
    Fluorine substituents are electron-withdrawing, reducing electron density at the carbonyl carbon and slowing nucleophilic attack. This contrasts with the electron-donating methoxymethyl groups in the target compound, which may accelerate such reactions. Fluorinated derivatives are also more lipophilic, impacting their pharmacokinetic profiles .
Aromatic Ketones
  • 1-(4-Methoxyphenyl)ethan-1-one ():
    Aromatic ketones exhibit resonance stabilization, delocalizing the carbonyl’s electron density into the aromatic ring. This reduces electrophilicity compared to alicyclic ketones like the target compound. The methoxy group on the benzene ring participates in resonance donation, further stabilizing the molecule .

Steric and Conformational Differences

Cyclopentane vs. Cyclohexane/Cyclopropane Systems
  • 1-(1-Methylcyclopropyl)ethan-1-one ():
    The cyclopropane ring introduces significant ring strain, increasing reactivity in ring-opening reactions. In contrast, the cyclopentane ring in the target compound offers greater conformational flexibility, balancing stability and reactivity .
Friedel-Crafts Acylation Derivatives
  • 1-([1,1′-Biphenyl]-4-yl)ethan-1-one (93) ():
    Biphenyl-derived ketones are synthesized via Friedel-Crafts acylation using AlCl₃ or Fe₂O₃. These compounds serve as intermediates in materials science, whereas the target compound’s alicyclic structure may favor applications in asymmetric catalysis or chiral auxiliaries .
Bioactive Molecule Precursors
  • 2-(4,4-Difluorocyclohexyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one (A8) (): Alicyclic ketones like the target compound are precursors to dihydroquinazolinones, which exhibit antimicrobial and anticancer activities. The methoxymethyl groups may enhance bioavailability compared to fluorinated analogues .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Profile
Target Compound C₁₃H₂₂O₃* ~214.3 4,4-Bis(methoxymethyl), 2-methyl Moderate polarity, polar aprotic solvents
1-(4,4-Dimethylcycloheptyl)ethan-1-one C₁₁H₂₀O 168.28 4,4-Dimethyl Low polarity, nonpolar solvents
1-(4-Methoxyphenyl)ethan-1-one C₈H₉O₂ 149.16 4-Methoxy (aromatic) High solubility in alcohols
1-(1-Methylcyclopropyl)ethan-1-one C₆H₁₀O 98.14 Cyclopropane, 1-methyl Low solubility, volatile

*Estimated based on structural analogues.

Biological Activity

1-[4,4-Bis(methoxymethyl)-2-methylcyclopentyl]ethan-1-one is a synthetic compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclopentyl ring and multiple methoxymethyl groups. Its molecular formula is C_{13}H_{18}O_{3} and it has a molecular weight of 222.28 g/mol. The presence of methoxy groups may influence its solubility and interaction with biological systems.

Research on similar compounds suggests that this compound may exhibit biological activity through various mechanisms, including:

  • Endocrine Disruption : Compounds with structural similarities have been shown to interact with estrogen and androgen receptors, potentially leading to endocrine disruption .
  • Antioxidant Activity : Methoxy-substituted compounds often display antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.

In Vitro Studies

In vitro studies using cell lines have indicated that compounds similar to this compound can modulate hormone production. For instance, a related compound was shown to inhibit testosterone production in Leydig cells in a dose-dependent manner . Such findings suggest potential implications for reproductive health.

Case Studies

Several case studies highlight the effects of methoxy-substituted compounds on biological systems:

  • Case Study 1 : A study involving a methoxy-substituted insecticide showed estrogenic activity in vivo, leading to developmental changes in exposed organisms. This raises concerns about the potential for similar effects from this compound.
  • Case Study 2 : Research on another derivative indicated that it could inhibit cell proliferation in cancer cell lines through modulation of signaling pathways associated with cell growth and apoptosis.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
MethoxychlorEstrogenic activityER binding
HPTEAntiandrogenicAR inhibition
Related Compound XAntioxidantROS scavenging

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